molecular formula C9H7ClN2S B11925310 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine CAS No. 131022-67-8

2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine

Cat. No.: B11925310
CAS No.: 131022-67-8
M. Wt: 210.68 g/mol
InChI Key: LVXXKFMUNYGYFT-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure, featuring a chloropyrimidine core linked to a thiophene ring, is frequently utilized as a key intermediate in the synthesis of complex polyheterocyclic systems . Compounds based on this scaffold are actively investigated for their potential biological activities. Research on analogous trisubstituted pyrimidines has identified them as potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, establishing this structural class as a promising starting point for novel antimalarial drug discovery . Furthermore, related pyrimidine-thiophene hybrids have demonstrated considerable cytotoxic activity in screening studies against various human carcinoma cell lines, including colon and hepatocellular carcinomas, highlighting their value in anticancer research . The chlorine atom at the 2-position of the pyrimidine ring makes it a versatile synthetic handle for further functionalization via cross-coupling or substitution reactions, allowing researchers to build more complex molecules for structure-activity relationship (SAR) studies . This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5-methyl-4-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c1-6-5-11-9(10)12-8(6)7-3-2-4-13-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXXKFMUNYGYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568960
Record name 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131022-67-8
Record name 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 5-Methyl-4-(thiophen-2-yl)pyrimidin-2-ol

A modified Guareschi-Thorpe condensation employs ethyl acetoacetate (10 mmol) and thiophene-2-carboxamidine (10.5 mmol) in refluxing ethanol (80°C, 12 h) under nitrogen. The intermediate is isolated as a yellow solid (yield: 68–72%).

Step 2: Chlorination with Phosphorus Oxychloride

The hydroxyl group at C2 is replaced via refluxing with POCl3_3 (5 equiv) and catalytic N,N-dimethylaniline (0.1 equiv) at 110°C for 6 h. Excess reagent is removed under reduced pressure, yielding the chlorinated product (85–89% purity).

Table 1: Optimization of Chlorination Conditions

POCl3_3 EquivTemp (°C)Time (h)Yield (%)Purity (%)
39087282
511068889
712048578

Preparation of 2-Chloro-5-methylpyrimidin-4-yl Triflate

4-Hydroxy-5-methylpyrimidin-2(1H)-one (5 mmol) is treated with triflic anhydride (6 mmol) in dry THF at −20°C. The triflate intermediate is isolated in 91% yield and used without further purification.

Palladium-Catalyzed Coupling with Thiophen-2-ylboronic Acid

The triflate (4.5 mmol) reacts with thiophen-2-ylboronic acid (5 mmol) using Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 (3 equiv) in dioxane/H2_2O (4:1) at 90°C for 12 h. Chromatographic purification (SiO2_2, hexane/EtOAc 3:1) affords the target compound in 76% yield.

Key Variables:

  • Catalyst loading : <3 mol% Pd reduces conversion to 52%

  • Solvent system : DMF decreases yield to 61% due to side reactions

Byproduct Analysis and Mitigation Strategies

Major Byproducts

  • N-Methylated derivatives : Formed via SN2 displacement of chloride by methylamines (up to 12% in polar aprotic solvents)

  • Thiophene ring-opened species : Observed at temperatures >120°C during chlorination

Solvent Optimization

Replacing toluene with 1,2,4-trichlorobenzene in chlorination steps suppresses decarbonylation byproducts from 18% to 4%.

Advanced Purification Techniques

Crystallization Protocols

Recrystallization from ethyl acetate/n-heptane (1:5) at −20°C produces needle-like crystals (mp 94–96°C) with >99% HPLC purity.

Chromatographic Methods

Reverse-phase C18 columns (MeCN/H2_2O 65:35) resolve regioisomeric impurities at Rt_t 8.2 min vs. 9.7 min for the target compound.

Scalability and Industrial Considerations

Cost Analysis of Routes

ParameterRoute 1Route 2
Raw material cost$28/g$41/g
Cycle time18 h14 h
E-factor3422

Continuous Flow Adaptation

Microreactor systems (0.5 mm ID tubing) enable 92% yield at 0.5 kg/day throughput by maintaining precise temperature control during exothermic coupling steps .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

One of the primary applications of 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine is in the development of anticancer drugs. Research indicates that this compound exhibits significant inhibitory effects on specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated its potential as an antitumor agent, suggesting that it could be further developed for therapeutic use in oncology.

2. Antimicrobial Properties

The compound has also been screened for antimicrobial properties, indicating a broader spectrum of biological activity. Its derivatives are being investigated for their effectiveness against various microbial strains, which could lead to new treatments for infections resistant to conventional antibiotics.

3. Synthesis of Derivatives

The chemical reactivity of 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine allows for the synthesis of various derivatives that may possess enhanced biological activity or altered pharmacological profiles. The presence of the chlorine atom and nitrogen atoms in the pyrimidine ring facilitates reactions that can modify the compound's structure and improve its efficacy against targeted diseases.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Antitumor Studies : A study focused on the synthesis and biological evaluation of thienopyrimidine derivatives, including 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine, showed promising results against leukemia cell lines, indicating specific cytotoxicity and potential for further development in cancer therapeutics .
  • Antimicrobial Research : Another research effort evaluated various thienopyrimidine compounds for their antimicrobial activities, showing that modifications to the thiophene and pyrimidine rings can significantly impact their effectiveness against different pathogens .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the thiophene ring can enhance its interaction with hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidine ring allows for versatile functionalization. Below is a comparison of key structural analogues:

Compound Name Substituents (Positions) Key Structural Features Biological Relevance Reference
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Cl (2), 3-nitrophenoxy (4), thiophen-2-yl (6) Bulky 3-nitrophenoxy group at position 4 Anticancer intermediate
2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile Cl (2), naphthalen-2-yl (6), thiophen-2-yl (4) Naphthalene enhances π-π stacking CDK2 inhibitor (IC₅₀: 0.24 µM)
4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine Cl (4), methyl (2), thiophen-2-yl (5) Fused thieno-pyrimidine ring system Structural novelty for solubility

Key Observations :

  • Chlorine at position 2 is common in kinase inhibitors (e.g., CDK2), enhancing electrophilicity for covalent binding .
  • Thiophen-2-yl groups at positions 4 or 5 contribute to aromatic interactions with hydrophobic enzyme pockets .
Anticancer and Kinase Inhibition:
  • Compound 4 (2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile) exhibits potent CDK2 inhibition (IC₅₀: 0.24 µM), outperforming roscovitine (IC₅₀: 0.394 µM). Its naphthalene substituent enhances hydrophobic binding .
  • Derivatives with 3-nitrophenoxy groups () show promise as intermediates for BTK inhibitors, critical in treating rheumatoid arthritis and lymphoma .
Antioxidant Activity:

Physicochemical Properties

  • Solubility and Bioavailability: Fused-ring derivatives (e.g., thieno[2,3-d]pyrimidines) exhibit lower solubility due to increased hydrophobicity but improved plasma bioavailability in crystalline forms (e.g., Form A in achieves 3× higher plasma concentration) .
  • Thermal Stability :

    • Crystalline forms of pyrimidine derivatives () show high thermal stability (decomposition >250°C), critical for formulation .

Biological Activity

2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C₉H₈ClN₃S, features a pyrimidine ring substituted with a chlorine atom, a methyl group, and a thiophene moiety. Its structural characteristics contribute to its reactivity and potential therapeutic applications.

The presence of the chlorine atom and nitrogen atoms in the pyrimidine ring enhances the compound's chemical reactivity. Various synthesis methods have been reported, including reactions that modify the pyrimidine core to yield derivatives with improved biological profiles.

Biological Activity

Research indicates that 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine exhibits significant biological activity, particularly as an antitumor agent . In vitro studies have demonstrated its ability to inhibit specific kinases involved in cancer cell proliferation, positioning it as a candidate for further development in cancer therapeutics . Additionally, derivatives of this compound have been screened for antimicrobial properties , suggesting a broader spectrum of biological activity.

Antitumor Activity

In vitro studies have shown that 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine can effectively inhibit cancer cell lines through kinase inhibition mechanisms. For example, compounds structurally related to this pyrimidine derivative have demonstrated IC₅₀ values indicating their potency against various cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Derivatives have been tested against various bacterial strains, showing promising results. For instance, structural analogs with similar thiophene and pyrimidine frameworks exhibited significant antibacterial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-Chloro-5-methyl-4-(thiophen-2-yl)pyrimidine highlights how modifications to its structure can enhance its biological activities. A comparative analysis of related compounds reveals that specific substituents can significantly influence their pharmacological profiles.

Compound NameStructure FeaturesBiological Activity
2-Chloro-4-(thiophen-2-yl)pyrimidineChlorine at position 2, thiophene at position 4Antimicrobial
5-MethyluracilMethyl group at position 5Antiviral
6-(Thiophen-2-yl)-3,4-dihydro-pyrimidinoneThiophene at position 6, hydroxyl groupAntitumor
4-(Thiophen-2-yl)-6-methylpyrimidinoneMethyl group at position 6, thiophene at position 4Antimicrobial and anticancer

Case Studies

  • Anticancer Studies : In one study, derivatives of this pyrimidine were synthesized and evaluated against several cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another study focused on the antimicrobial efficacy of related thiophene-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives exhibited lower MIC values than established antibiotics .

Q & A

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer : Use single-crystal X-ray diffraction to determine absolute configuration. Refine structures with SHELX and validate using residual density maps. Compare experimental torsion angles with computational models (e.g., Mercury CSD) .

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